1-({[4-(4-Methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]amino}methyl)naphthalen-2-ol
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Overview
Description
1-({[4-(4-Methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]amino}methyl)naphthalen-2-ol is a complex organic compound that features a naphthalene core substituted with a thiazole ring and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-({[4-(4-Methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]amino}methyl)naphthalen-2-ol typically involves multiple steps, starting with the preparation of the thiazole ring. The thiazole ring can be synthesized via a Hantzsch thiazole synthesis, which involves the condensation of a β-keto ester with a thiourea in the presence of a base. The methoxyphenyl group is introduced through a nucleophilic aromatic substitution reaction.
The final step involves the coupling of the thiazole derivative with naphthalen-2-ol through a nucleophilic substitution reaction, often facilitated by a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-({[4-(4-Methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]amino}methyl)naphthalen-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting ketones to alcohols or reducing nitro groups to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups like halides can be replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium hydride or potassium carbonate in DMF or DMSO.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
1-({[4-(4-Methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]amino}methyl)naphthalen-2-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, including heterocyclic compounds and polymers.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials, including organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 1-({[4-(4-Methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]amino}methyl)naphthalen-2-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The methoxyphenyl and thiazole moieties contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-Methoxyphenyl)aminomethyl]-6-methoxyphenol
- 2-(Anilinomethyl)phenol
- 4-[(4-Methoxyphenyl)amino]methyl-N,N-dimethylaniline
Uniqueness
1-({[4-(4-Methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]amino}methyl)naphthalen-2-ol is unique due to its combination of a naphthalene core with a thiazole ring and a methoxyphenyl group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C22H20N2O2S |
---|---|
Molecular Weight |
376.5 g/mol |
IUPAC Name |
1-[[[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]amino]methyl]naphthalen-2-ol |
InChI |
InChI=1S/C22H20N2O2S/c1-14-21(16-7-10-17(26-2)11-8-16)24-22(27-14)23-13-19-18-6-4-3-5-15(18)9-12-20(19)25/h3-12,25H,13H2,1-2H3,(H,23,24) |
InChI Key |
XZMAHQAZOJZIEU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(S1)NCC2=C(C=CC3=CC=CC=C32)O)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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